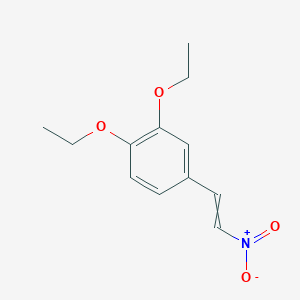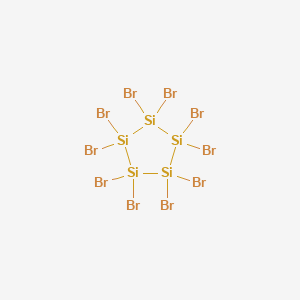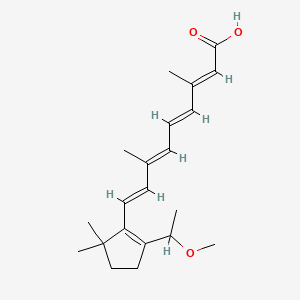silane CAS No. 40195-28-6](/img/structure/B14669618.png)
[(1-Methoxy-2-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H20O2Si. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols and amines.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various enzymes and receptors, leading to the formation of desired products in synthetic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxy-2-methylprop-1-en-1-yl)oxysilane: Similar in structure but with a methyl group instead of a phenyl group.
1-Phenylprop-2-en-1-one: A related compound with a different functional group.
Uniqueness
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where the phenyl group plays a crucial role.
Propriétés
Numéro CAS |
40195-28-6 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
(1-methoxy-2-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-11(12-9-7-6-8-10-12)13(14-2)15-16(3,4)5/h6-10H,1-5H3 |
Clé InChI |
VUINKDCMZKDQSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(OC)O[Si](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)




![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


